molecular formula C9H11ClINO B8482882 2-Tert-butoxy-6-chloro-4-iodopyridine

2-Tert-butoxy-6-chloro-4-iodopyridine

Cat. No.: B8482882
M. Wt: 311.55 g/mol
InChI Key: DHEKQQQJVFKLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is structurally tailored for applications in medicinal chemistry and catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a strong leaving group.

Properties

Molecular Formula

C9H11ClINO

Molecular Weight

311.55 g/mol

IUPAC Name

2-chloro-4-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C9H11ClINO/c1-9(2,3)13-8-5-6(11)4-7(10)12-8/h4-5H,1-3H3

InChI Key

DHEKQQQJVFKLHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CC(=C1)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The reactivity and physicochemical properties of 2-tert-butoxy-6-chloro-4-iodopyridine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Features
This compound 2-OtBu, 6-Cl, 4-I High steric bulk (OtBu), strong leaving group (I), moderate electron-withdrawing (Cl)
2-Tert-butoxy-4-iodopyridine 2-OtBu, 4-I Reduced steric hindrance at C6; simpler reactivity profile
6-Chloro-4-iodopyridine-2-ol 2-OH, 6-Cl, 4-I Polar hydroxyl group increases solubility in protic solvents; prone to oxidation
2-(tert-Butoxy)-6-(chloromethyl)pyridine () 2-OtBu, 6-CH₂Cl Reactive chloromethyl group enables alkylation; distinct from chloro-substituted analogs

Physicochemical Properties

Property This compound 2-Tert-butoxy-4-iodopyridine 6-Chloro-4-iodopyridine-2-ol 2-(tert-Butoxy)-6-(chloromethyl)pyridine
Molecular Weight (g/mol) ~316.5 ~265.1 ~244.4 ~215.7
Melting Point (°C) Not reported 78–80 (est.) 150–152 Not reported
Solubility Moderate in DCM, DMF High in THF, DCM Low in hexane; high in MeOH High in ether, DCM
Stability Sensitive to light (Iodine) Air-stable Oxidizes in air Stable under anhydrous conditions

Reactivity in Cross-Coupling Reactions

  • This compound : The iodine at C4 facilitates Suzuki-Miyaura coupling with boronic acids, but steric hindrance from the tert-butoxy group may slow reaction kinetics compared to less bulky analogs. Chlorine at C6 is typically inert under these conditions .
  • 2-Tert-butoxy-4-iodopyridine : Faster coupling rates due to reduced steric hindrance, though competitive side reactions (e.g., dehalogenation) are less documented.
  • 6-Chloro-4-iodopyridine-2-ol : Hydroxyl group participation may lead to undesired side reactions (e.g., self-condensation) under basic conditions.

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